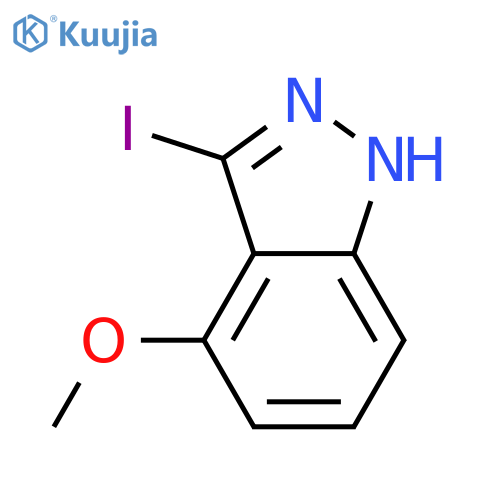Cas no 944898-81-1 (3-Iodo-4-methoxy-1H-indazole)

3-Iodo-4-methoxy-1H-indazole structure
商品名:3-Iodo-4-methoxy-1H-indazole
CAS番号:944898-81-1
MF:C8H7IN2O
メガワット:274.058453798294
MDL:MFCD10696794
CID:1040474
PubChem ID:70700906
3-Iodo-4-methoxy-1H-indazole 化学的及び物理的性質
名前と識別子
-
- 3-Iodo-4-methoxy-1H-indazole
- 1H-Indazole, 3-iodo-4-Methoxy-
- 3-iodo-4-methoxy-2H-indazole
- DTXSID70743694
- F17790
- 944898-81-1
- AB58183
- SCHEMBL14631557
- DB-348317
-
- MDL: MFCD10696794
- インチ: InChI=1S/C8H7IN2O/c1-12-6-4-2-3-5-7(6)8(9)11-10-5/h2-4H,1H3,(H,10,11)
- InChIKey: WTBLMJGTCGQTPN-UHFFFAOYSA-N
- ほほえんだ: COC1=CC=CC2=C1C(=NN2)I
計算された属性
- せいみつぶんしりょう: 273.96031g/mol
- どういたいしつりょう: 273.96031g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 167
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 37.9Ų
じっけんとくせい
- 密度みつど: 1.941±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: 極微溶性(0.44 g/l)(25ºC)、
3-Iodo-4-methoxy-1H-indazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A269002765-25g |
3-Iodo-4-methoxy-1H-indazole |
944898-81-1 | 95% | 25g |
$2210.25 | 2023-08-31 | |
| eNovation Chemicals LLC | D516325-5g |
1H-Indazole, 3-iodo-4-methoxy- |
944898-81-1 | 95% | 5g |
$998 | 2024-06-05 | |
| 1PlusChem | 1P005XAS-250mg |
3-Iodo-4-methoxy-1H-indazole |
944898-81-1 | 95% | 250mg |
$89.00 | 2024-04-19 | |
| A2B Chem LLC | AC75636-250mg |
3-Iodo-4-methoxy-1H-indazole |
944898-81-1 | 95% | 250mg |
$57.00 | 2024-07-18 | |
| eNovation Chemicals LLC | D516325-5g |
1H-Indazole, 3-iodo-4-methoxy- |
944898-81-1 | 95% | 5g |
$998 | 2025-02-28 | |
| eNovation Chemicals LLC | D516325-1g |
1H-Indazole, 3-iodo-4-methoxy- |
944898-81-1 | 95% | 1g |
$298 | 2025-02-28 | |
| TRC | I737998-100mg |
3-Iodo-4-Methoxy-1H-Indazole |
944898-81-1 | 100mg |
$190.00 | 2023-05-18 | ||
| Chemenu | CM150256-5g |
3-Iodo-4-methoxy-1H-indazole |
944898-81-1 | 95% | 5g |
$693 | 2024-07-19 | |
| TRC | I737998-500mg |
3-Iodo-4-Methoxy-1H-Indazole |
944898-81-1 | 500mg |
$ 800.00 | 2023-09-07 | ||
| TRC | I737998-1g |
3-Iodo-4-Methoxy-1H-Indazole |
944898-81-1 | 1g |
$ 1240.00 | 2022-06-04 |
3-Iodo-4-methoxy-1H-indazole 関連文献
-
Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
-
Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
-
5. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
944898-81-1 (3-Iodo-4-methoxy-1H-indazole) 関連製品
- 290367-99-6(3-Iodo-5-methoxy-1H-indazole)
- 936138-17-9(3-Iodo-6-methoxy-1H-indazole)
- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)
- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)
- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)
- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)
- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)
- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)
- 624-75-9(Iodoacetonitrile)
- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:944898-81-1)3-Iodo-4-methoxy-1H-indazole

清らかである:99%
はかる:5g
価格 ($):592.0